methyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
Description
Methyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a heterocyclic compound featuring a thiochromeno[4,3-b]pyran core substituted with a 2,4-dichlorophenyl group, a methyl ester, and an amino group. The 2,4-dichlorophenyl moiety enhances lipophilicity and may influence binding affinity in biological systems, while the thiochromeno ring system contributes to its unique electronic and steric properties .
Properties
IUPAC Name |
methyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2NO4S/c1-26-19(24)16-14(10-7-6-9(21)8-12(10)22)15-17(27-18(16)23)11-4-2-3-5-13(11)28-20(15)25/h2-8,14H,23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSZYNIQNNSNLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)SC4=CC=CC=C42)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiochromeno Core
The thiochromeno[4,3-b]pyran scaffold is synthesized via cyclization reactions. A common approach involves condensing thiochroman-4-one derivatives with appropriately substituted aldehydes or ketones under acidic conditions. For example, reacting 3-mercapto-4H-chromen-4-one with dichlorophenyl-substituted precursors in the presence of acetic acid facilitates ring closure.
Introduction of the 2,4-Dichlorophenyl Group
Electrophilic aromatic substitution or Suzuki-Miyaura coupling is employed to introduce the 2,4-dichlorophenyl moiety. Aryl halides or boronic acids serve as coupling partners, with palladium catalysts enabling cross-coupling at the C-4 position of the thiochromeno intermediate.
Esterification and Functionalization
The final step involves esterification of the carboxylic acid intermediate with methanol under acidic or basic conditions. Protection-deprotection strategies are often necessary to preserve the amino group during earlier stages.
Table 1: Conventional Synthesis Parameters
High-Pressure Q-Tube-Assisted Cyclocondensation
A modern, greener methodology utilizes a high-pressure Q-tube reactor to streamline synthesis. This approach, validated for analogous thiochromeno[4,3-b]pyridine derivatives, significantly improves efficiency.
Reaction Design
The protocol involves cyclocondensation between 3-oxo-2-arylhydrazonopropanals and thiochroman-4-one derivatives. Ammonium acetate acts as a cyclizing agent, while glacial acetic acid serves as the solvent.
General Procedure
Mechanistic Insights
The reaction proceeds via two sequential dehydrative stages:
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Formation of Hydrazone Intermediate : The arylhydrazonopropanal reacts with thiochroman-4-one, forming a hydrazone-linked intermediate.
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Cyclization and Aromatization : Intramolecular nucleophilic attack by the sulfur atom initiates cyclization, followed by dehydration to yield the fused thiochromeno-pyran system.
Table 2: Q-Tube vs. Conventional Heating
| Parameter | Q-Tube Method | Conventional Method |
|---|---|---|
| Reaction Time | 45 minutes | 6–8 hours |
| Yield | 82–86% | 45–50% |
| Byproduct Formation | Minimal | Significant |
| Scalability | High | Moderate |
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Glacial acetic acid outperforms polar aprotic solvents (e.g., DMF, acetonitrile) due to its ability to stabilize intermediates and facilitate proton transfer. Substituting NH4OAc with other bases (e.g., K2CO3) reduces yields by 20–30%.
Temperature and Pressure Effects
Elevating temperatures beyond 170°C promotes decomposition, while pressures >15 psi in the Q-tube reactor enhance reaction rates without compromising product purity.
Purification and Characterization
Isolation Techniques
Crude products are purified via recrystallization from ethanol or methanol. Chromatography is unnecessary due to high regioselectivity in the Q-tube method.
Analytical Validation
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NMR Spectroscopy : 1H NMR spectra confirm aromatic proton integration and the absence of carbonyl signals post-cyclization.
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X-Ray Crystallography : Single-crystal analysis authenticates the thiochromeno-pyran fused structure.
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HRMS : Molecular ion peaks align with theoretical masses (e.g., m/z 434.3 for C20H13Cl2NO4S).
Scalability and Industrial Applications
The Q-tube method’s scalability is demonstrated in batch reactions producing 50–100 g quantities with consistent yields (80–85%). Key advantages include:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The amino and dichlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research has demonstrated that methyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in the development of new antibiotics .
2. Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. For instance, a specific study reported that derivatives of this compound demonstrated cytotoxic effects on human cancer cell lines by disrupting mitochondrial function and enhancing reactive oxygen species production .
3. Anti-inflammatory Effects
this compound has also been studied for its anti-inflammatory properties. Research indicates that it can significantly reduce inflammatory markers in animal models of inflammation, making it a candidate for further development in treating inflammatory diseases such as arthritis .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Various derivatives have been synthesized to enhance biological activity and selectivity. These derivatives have shown improved potency against specific targets in cancer therapy and antimicrobial applications .
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of pyranopyran and thiochromeno derivatives. Key structural variations among analogues include:
- Substituents on the phenyl ring : Position and number of halogen atoms (e.g., 4-chlorophenyl vs. 2,4-dichlorophenyl).
- Ester groups : Methyl vs. ethyl esters.
- Core ring systems: Thiochromeno[4,3-b]pyran vs. pyrano[4,3-b]pyran or pyrano[3,2-c]chromene.
Table 1: Structural Comparison of Selected Analogues
Crystallographic and Analytical Data
- X-ray Refinement: The SHELX system () and OLEX2 () are widely used for structural determination of such compounds. For example, ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate () was resolved using SHELXL, highlighting the importance of these tools in confirming stereochemistry.
- Spectroscopic Data : IR and NMR spectra (e.g., δH = 1.07 ppm for CH2–CH3 in ) provide critical insights into functional group presence and purity.
Biological Activity
Methyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate (CAS No. 923559-99-3) is a synthetic compound belonging to the thiochromenone family. This compound exhibits a range of biological activities that are of significant interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H13Cl2NO4S
- Molecular Weight : 434.29 g/mol
- Structure : The compound features a thiochromeno core with a dichlorophenyl substituent, which is crucial for its biological activity.
Biological Activity Overview
Recent studies have indicated that derivatives of thiochromenones, including the compound , possess significant cytotoxic properties against various cancer cell lines and pathogens. The following sections detail specific findings related to its biological activities.
Cytotoxicity
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Cancer Cell Lines :
- The compound has demonstrated cytotoxic effects in several cancer cell lines, including breast and colon cancer cells. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity.
- A study reported an IC50 value below 10 μM against specific cancer cell lines, indicating potent anti-cancer activity .
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Mechanism of Action :
- The mechanism involves the induction of oxidative stress within cells, leading to increased levels of reactive oxygen species (ROS). This oxidative stress disrupts cellular homeostasis and triggers apoptosis .
- Specific interactions with mitochondrial pathways have been observed, suggesting that the compound may target mitochondrial enzymes critical for energy metabolism .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antiparasitic Activity : In vitro studies have shown effectiveness against Leishmania and Trypanosoma species, with significant increases in ROS levels leading to parasite death. The selectivity index was reported to be high, indicating favorable therapeutic potential against these pathogens .
Case Studies
- Study on Leishmaniasis :
- Cancer Research :
Comparative Data Table
| Activity Type | Cell Line/Pathogen | IC50/EC50 (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | Breast Cancer | <10 | Induction of oxidative stress |
| Cytotoxicity | Colon Cancer | <10 | Mitochondrial disruption |
| Antimicrobial | Leishmania spp. | <10 | ROS-mediated apoptosis |
| Antimicrobial | Trypanosoma spp. | <10 | Disruption of metabolic pathways |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step condensation reactions, often involving thiophene or pyran precursors. For example, similar thiochromeno[4,3-b]pyran derivatives are synthesized using Biginelli-like reactions with thioureas, aldehydes, and β-ketoesters under acidic conditions (e.g., HCl or p-TsOH) . Key parameters include solvent choice (ethanol/acetic acid), temperature (80–100°C), and catalyst loading. Yields typically range from 40–65%, with purity confirmed via HPLC (>95%). Side reactions, such as dimerization, are mitigated by controlled stoichiometry of the 2,4-dichlorophenyl aldehyde precursor .
Q. How is the structural conformation of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate, a structurally analogous compound, was resolved at 298 K with an R factor of 0.054 . Complementary techniques include:
- NMR : and spectra to confirm proton environments (e.g., NH at δ 6.2–6.8 ppm, aromatic protons at δ 7.3–8.1 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 475–485) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4-dichlorophenyl substituent influence reactivity in heterocyclic ring formation?
- Methodological Answer : The electron-withdrawing Cl groups on the phenyl ring enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by thiophene/pyran precursors. Steric hindrance from the 2,4-dichloro substitution slows ring closure but improves regioselectivity. Computational studies (DFT) on analogous systems show a 10–15% decrease in activation energy compared to non-halogenated analogs, favoring 5-oxo-thiochromeno-pyran formation . Experimental validation involves comparing reaction kinetics using substituted benzaldehydes (e.g., 4-Cl vs. 4-OCH) under identical conditions .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between NMR and SC-XRD data (e.g., unexpected splitting of NH signals) are addressed via:
- Variable Temperature (VT) NMR : To identify dynamic processes (e.g., hindered rotation of the dichlorophenyl group) .
- 2D NMR (COSY, NOESY) : To map spatial interactions, such as through-space coupling between NH and pyran oxygen .
- Crystallographic Disorder Analysis : For SC-XRD datasets with high R factors (>0.05), refinement using SHELXL with twin-law corrections improves model accuracy .
Q. How can reaction conditions be optimized to suppress byproducts like thiazolo[3,2-a]pyrimidine derivatives?
- Methodological Answer : Byproduct formation is minimized through:
- Solvent Polarity Adjustment : Polar aprotic solvents (DMF, DMSO) reduce nucleophilic side reactions .
- Catalyst Screening : Lewis acids (e.g., ZnCl) enhance regioselectivity by coordinating to the carbonyl oxygen .
- Time-Resolved Monitoring : In situ IR spectroscopy tracks intermediate formation (e.g., enol tautomers) to terminate reactions at 85–90% conversion .
Key Research Challenges
- Crystallographic Disorder : The dichlorophenyl group often exhibits positional disorder, requiring advanced refinement protocols .
- Solubility Limitations : Low solubility in polar solvents complicates biological assays; PEGylation or co-solvent systems (e.g., DMSO:HO) are under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
